Methyl 4-oxocyclohexanecarboxylate
Description
Overview of the Chemical Compound's Significance in Chemical Synthesis and Medicinal Chemistry
Methyl 4-oxocyclohexanecarboxylate (B1232831) serves as a crucial intermediate in the synthesis of more complex molecules. chembk.com Its dual functionality allows for a wide range of chemical transformations. The ketone group can undergo reactions such as reduction, oxidation, and carbon-carbon bond formation, while the ester group can be hydrolyzed, aminated, or reduced. This high reactivity makes it a staple in organic synthesis. nbinno.com
In the field of medicinal chemistry, the compound is a key starting material for the preparation of various pharmaceutical agents. nbinno.comchembk.com Notably, it is used as an intermediate in the synthesis of imidazobenzazepine derivatives, which are investigated as dual H1/5-HT2A antagonists for the potential treatment of sleep disorders. alfachemch.comchemicalbook.com It is also employed in the development of anti-inflammatory agents and other bioactive molecules. nbinno.com Beyond pharmaceuticals, its utility extends to the formulation of agrochemicals and in the research of specialty polymers. nbinno.com
Historical Context of Research on Methyl 4-oxocyclohexanecarboxylate and its Derivatives
The utility of cyclic keto-esters like this compound is well-established in the history of organic chemistry. The compound serves as a classic substrate for a variety of fundamental name reactions that have been cornerstones of synthetic chemistry for decades. These include reactions such as the Baeyer-Villiger oxidation, Grignard reactions, the Wittig reaction, and various reduction methods like the Wolff-Kishner and Clemmensen reductions. ambeed.com
Specific synthesis methods for this compound have been documented in chemical literature and patents. One method involves the reaction of the corresponding 4-hydroxy methyl ester with pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) to oxidize the alcohol to a ketone. chemicalbook.com Another documented synthesis starts from trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate, which is heated to reflux with sodium chloride and water in a dimethylformamide (DMF) solvent. prepchem.com These established synthetic routes underscore the compound's long-standing availability and importance as a versatile building block for chemists.
Current Research Trends and Future Perspectives for this compound
Contemporary research continues to leverage the unique properties of this compound, particularly in advanced manufacturing processes. A significant trend is its application in continuous flow chemistry. nbinno.com This modern technique allows for the optimization of reaction conditions, improved safety, and more efficient scaling of production from laboratory to industrial levels. The compound's compatibility with such processes makes it highly valuable for producing high-purity pharmaceutical intermediates. nbinno.com
Future perspectives for this compound remain bright. Its established role as a versatile scaffold in medicinal chemistry suggests it will continue to be integral in the discovery and development of novel therapeutic agents. As researchers seek to create new molecules with specific biological activities, the ability to modify this compound at two distinct functional groups is a significant advantage. Furthermore, its use in optimizing multi-step syntheses through technologies like continuous flow points to its ongoing importance in making chemical production more efficient and sustainable. nbinno.com
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 6297-22-9 | chembk.comalfachemch.comnih.govchemscene.com |
| Molecular Formula | C₈H₁₂O₃ | chembk.comalfachemch.comnih.govchemscene.com |
| Molecular Weight | 156.18 g/mol | alfachemch.comnih.govchemscene.com |
| Appearance | Clear to pale yellow liquid/oil | nbinno.comchemicalbook.com |
| Density | ~1.11 - 1.12 g/cm³ | nbinno.comchembk.comalfachemch.com |
| Boiling Point | 96-97 °C at 8.0 Torr | chembk.comchemicalbook.com |
| IUPAC Name | methyl 4-oxocyclohexane-1-carboxylate | nih.govsigmaaldrich.com |
| Solubility | Soluble in organic solvents like Chloroform, Methanol, Ethanol, Acetone, DCM. Limited water solubility. | nbinno.comchemicalbook.com |
Structure
2D Structure
Properties
IUPAC Name |
methyl 4-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-11-8(10)6-2-4-7(9)5-3-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYKGTCYDJZLFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50280517 | |
| Record name | methyl 4-oxocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
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Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6297-22-9 | |
| Record name | Methyl 4-oxocyclohexanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6297-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 17321 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006297229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6297-22-9 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17321 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 4-oxocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
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| Record name | Cyclohexanecarboxylic acid, 4-oxo-, methyl ester | |
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Synthetic Methodologies for Methyl 4 Oxocyclohexanecarboxylate
Oxidation-Based Synthetic Routes
Oxidation reactions form the cornerstone of many synthetic approaches to methyl 4-oxocyclohexanecarboxylate (B1232831). These methods typically involve the conversion of a precursor molecule through the introduction of a ketone functional group.
Oxidation of Cyclohexane (B81311) Derivatives with Stoichiometric Oxidants (e.g., Potassium Permanganate (B83412), Chromium Trioxide)
A prevalent method for the synthesis of methyl 4-oxocyclohexanecarboxylate involves the oxidation of its corresponding alcohol precursor, methyl 4-hydroxycyclohexanecarboxylate. nih.gov Stoichiometric oxidants, particularly chromium-based reagents, are frequently employed for this transformation.
The Jones oxidation, which utilizes a solution of chromium trioxide in aqueous sulfuric acid, is a classic and effective method for oxidizing secondary alcohols to ketones. wikipedia.orgorganic-chemistry.org The reaction is typically rapid and results in high yields. wikipedia.org The mechanism involves the formation of a chromate (B82759) ester from the alcohol and chromic acid. This intermediate then undergoes a reaction, either intramolecularly or intermolecularly with a base like water, to yield the ketone. organic-chemistry.org The progress of the reaction can often be visually monitored by the color change of the chromium species from the orange of Cr(VI) to the green of Cr(III). youtube.com
While potassium permanganate is a powerful oxidizing agent, its use in the synthesis of this compound from cyclohexanone (B45756) is not the preferred route. The oxidation of cyclohexanone with potassium permanganate under typical conditions leads to the cleavage of the carbon-carbon bond adjacent to the ketone, resulting in the formation of adipic acid through a ring-opening oxidation. scribd.com
| Oxidant | Precursor | Product | Key Features |
| Chromium Trioxide (Jones Reagent) | Methyl 4-hydroxycyclohexanecarboxylate | This compound | Rapid, high yields, but uses carcinogenic Cr(VI). wikipedia.org |
| Potassium Permanganate | Cyclohexanone | Adipic Acid | Results in ring-opening, not the desired product. scribd.com |
Catalytic Oxidation of Cyclohexanone Derivatives
Catalytic oxidation methods offer a more atom-economical and environmentally friendly alternative to stoichiometric oxidants. Research in this area has explored the use of heterogeneous catalysts for the oxidation of cyclohexane derivatives. For instance, chromium oxide supported on mesoporous materials like MCM-41 has been investigated for the selective oxidation of cyclohexane to cyclohexanone. researchgate.net While this produces a precursor to the target molecule, the direct catalytic oxidation of a substituted cyclohexanone to introduce the ester functionality in a single step is a more complex transformation that is less commonly documented. The focus of catalytic oxidation in this context is often on the production of the cyclohexanone ring itself from cyclohexane, which is an important industrial process. researchgate.net
Biocatalytic Oxidation using Engineered Enzymes (e.g., Cyclohexanone Monooxygenases)
Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity and mild reaction conditions. Cyclohexanone monooxygenases (CHMOs) are a class of enzymes that catalyze Baeyer-Villiger oxidations. wikipedia.orgorganic-chemistry.org This type of oxidation involves the insertion of an oxygen atom adjacent to a carbonyl group, converting ketones into esters or lactones.
The use of engineered CHMOs has been investigated for various synthetic applications. By modifying the enzyme's active site through directed evolution, it is possible to enhance its activity and selectivity for specific substrates. organic-chemistry.org For example, a mutant CHMO with a single amino acid substitution (Phe432Ser) has been shown to be a robust and more selective catalyst than the wild-type enzyme for the oxidation of certain substituted cyclohexanones. organic-chemistry.org These enzymes are promising for industrial applications due to their excellent regio-, chemo-, and enantioselectivity. wikipedia.org
Alternative Synthetic Routes
Beyond direct oxidation, other synthetic strategies have been developed to construct the this compound molecule.
Organocatalytic Reactions involving α-ketoesters and N-aryl maleimides
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a significant area of research. However, based on available literature, a direct organocatalytic route to this compound from the reaction of α-ketoesters and N-aryl maleimides is not a well-established method. While organocatalytic reactions involving these classes of compounds are known, they typically lead to different types of molecular scaffolds.
Carboxylation-Ring Opening Cascade Approaches
A synthesis of this compound can be achieved through a demethoxycarbonylation reaction of trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate. prepchem.com In this process, the starting tricarboxylate is heated in a solvent such as dimethylformamide (DMF) with sodium chloride and water, leading to the removal of two of the three ester groups to yield the target molecule. prepchem.com This method represents a different strategic approach from the more common oxidation-based routes.
| Starting Material | Reagents | Product |
| Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate | Sodium Chloride, Water, DMF | This compound |
Synthesis from Substituted Cyclohexane Derivatives via Allylation, Fischer Indole (B1671886) Synthesis, and Deprotection
A hypothetical synthetic route to a derivative of this compound can be conceptualized through a sequence of allylation, Fischer indole synthesis, and a final deprotection step. This multi-step process would begin with the introduction of an allyl group to a pre-existing cyclohexanone structure, followed by the construction of an indole ring system, and concluding with the removal of a protecting group.
The initial step would involve the allylation of a suitable methyl cyclohexanone carboxylate derivative. Palladium-catalyzed allylic alkylation is a powerful method for forming carbon-carbon bonds. researchgate.net In a representative reaction, a cyclohexanone derivative can be reacted with an allyl source, such as allyl bromide, in the presence of a palladium catalyst. The use of a Pd/C-ethylene system has also been reported for the synthesis of substituted anilines and indoles from cyclohexanones, demonstrating the versatility of palladium catalysis in modifying the cyclohexyl ring. organic-chemistry.orgbohrium.comnih.gov
Following allylation, the resulting substituted cyclohexanone would undergo a Fischer indole synthesis. This classic reaction involves the condensation of a phenylhydrazine (B124118) with a ketone, in this case, the allylated cyclohexanone derivative, under acidic conditions. taylorandfrancis.comwikipedia.org The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a d-nb.infod-nb.info-sigmatropic rearrangement to form the indole structure. youtube.comyoutube.com The choice of acid catalyst, which can be a Brønsted acid like HCl or a Lewis acid like zinc chloride, is crucial for the success of the cyclization. wikipedia.org For substrates with sensitive functional groups, milder conditions, such as using a tartaric acid-dimethylurea melt, can be employed. organic-chemistry.org
The final step in this hypothetical sequence would be deprotection. In many indole syntheses, a protecting group is used on the nitrogen atom to control reactivity or improve solubility. A common protecting group is the formyl group. The deprotection of an N-formyl indole can be achieved using reagents like N,N'-dimethylethylenediamine (DMEDA) in an aqueous solution, which has been shown to be effective in removing the formyl group from tryptophan-containing peptides. nih.gov This would yield the final indole derivative. The Buchwald modification of the Fischer indole synthesis offers an alternative, palladium-catalyzed route to N-arylhydrazones, which are key intermediates in this synthesis. wikipedia.org
Preparation of Chiral Starting Materials through Enzymatic Resolution
The preparation of enantiomerically pure starting materials is crucial for the synthesis of chiral drugs. Enzymatic resolution offers a highly selective and environmentally friendly method for obtaining such compounds. In the context of this compound, the kinetic resolution of a closely related precursor, racemic methyl 3-cyclohexene-1-carboxylate, has been extensively studied. This process yields chiral 3-cyclohexene-1-carboxylic acid and the corresponding unreacted ester, which can then be converted to the desired chiral 4-oxocyclohexanecarboxylate.
One highly efficient method employs a hydrolase-producing bacterial strain, Acinetobacter sp. JNU9335. researchgate.net This strain has demonstrated high enantioselectivity in the hydrolysis of racemic methyl 3-cyclohexene-1-carboxylate. In an optimized isooctane/aqueous biphasic system, the enantiomeric ratio (E value) of the hydrolase produced by this strain was increased to 36. This system can tolerate high substrate concentrations, up to 1.0 M, and produces (S)-methyl 3-cyclohexene-1-carboxylate with an enantiomeric excess (ee) of 99.6% and an isolation yield of 34.7%. researchgate.net
Another approach involves the rational design of enzymes. The esterase BioH from Escherichia coli has been engineered to improve its S-enantioselectivity in the hydrolysis of racemic methyl-3-cyclohexene-1-carboxylate. Through combinatorial modulation of steric and aromatic interactions, a mutant, Mu3 (L24A/W81A/L209A), was developed. This mutant exhibited a significant increase in enantiomeric excess from 32.3% for the wild type to 70.9%. d-nb.info
Further research has identified other potent biocatalysts. A bacterial carboxylesterase, CarEst3, discovered through genome mining, efficiently hydrolyzes racemic methyl 3-cyclohexene-1-carboxylate. This enzyme shows high substrate tolerance and catalytic stability, enabling the enantioselective hydrolysis of up to 4.0 M of the racemic ester. This process yields (S)-methyl 3-cyclohexene-1-carboxylate with an enantiomeric excess greater than 99%. taylorandfrancis.com
Table 1: Research Findings on Enzymatic Resolution
| Enzyme/Strain | Substrate | Product | Enantiomeric Excess (ee) | Yield | Key Findings | Reference |
| Acinetobacter sp. JNU9335 | Racemic methyl 3-cyclohexene-1-carboxylate | (S)-methyl 3-cyclohexene-1-carboxylate | 99.6% | 34.7% | High enantioselectivity in an isooctane/aqueous biphasic system. | researchgate.net |
| E. coli esterase BioH (Mu3 mutant) | Racemic methyl 3-cyclohexene-1-carboxylate | (S)-3-cyclohexene-1-carboxylic acid | 70.9% | - | Improved S-enantioselectivity through rational design. | d-nb.info |
| Carboxylesterase CarEst3 | Racemic methyl 3-cyclohexene-1-carboxylate | (S)-methyl 3-cyclohexene-1-carboxylate | >99% | - | High substrate tolerance and stable catalytic performance. | taylorandfrancis.com |
Reactivity and Transformations of Methyl 4 Oxocyclohexanecarboxylate
Reduction Reactions
The ketone and ester functionalities of methyl 4-oxocyclohexanecarboxylate (B1232831) can be selectively or fully reduced to yield a variety of products.
Conversion to Cyclohexanecarboxylic Acid
The transformation of methyl 4-oxocyclohexanecarboxylate to cyclohexanecarboxylic acid involves the reduction of the keto group and hydrolysis of the methyl ester. While direct conversion pathways are part of broader synthetic routes, the related compound, methyl cyclohexanecarboxylate, an aliphatic ester, has been used in studies focusing on the reduction of esters to alcohols and the preparation of primary amides. caymanchem.com The hydrolysis of the ester group to a carboxylic acid is a standard procedure, often followed by or preceded by the reduction of the ketone. The epimerization of substituted cyclohexanecarboxylic acids, such as 4-methyl-cyclohexanecarboxylic acid, is also a relevant transformation, often aimed at obtaining a specific stereoisomer. googleapis.com
Enantioselective Reduction utilizing Enzymatic or Chiral Systems
The reduction of the ketone in this compound can be performed enantioselectively to produce chiral hydroxy compounds, which are valuable building blocks in organic synthesis. This is often achieved using enzymatic or chiral catalytic systems.
Enzymes, as chiral catalysts, are highly effective for creating stereospecific products. youtube.com They can distinguish between enantiotopic faces of a prochiral ketone, leading to the formation of a single enantiomer of the corresponding alcohol with high selectivity. youtube.com
Chiral catalysts, such as oxazaborolidines (CBS catalysts), are also widely employed for the enantioselective reduction of ketones. researchgate.netyoutube.com These catalysts, often generated in situ from chiral amino alcohols, activate the ketone towards reduction by a borane (B79455) reagent. researchgate.netyoutube.com The chiral environment of the catalyst directs the hydride delivery from one face of the ketone, resulting in a high enantiomeric excess of one alcohol enantiomer. youtube.com The Corey-Bakshi-Shibata (CBS) reduction is a prominent example of this type of highly reliable and selective asymmetric transformation. youtube.com
Table 1: Comparison of Enantioselective Reduction Methods
| Method | Catalyst Type | Key Features | Selectivity |
| Enzymatic Reduction | Enzymes | High stereoselectivity, operates under mild conditions. | Often >99% enantiomeric excess. youtube.com |
| Chiral Catalysis (e.g., CBS Reduction) | Chiral Lewis acids (e.g., oxazaborolidines) | Predictable stereochemistry, high enantioselectivity, applicable to a range of ketones. researchgate.netyoutube.com | Excellent enantiomeric excess. youtube.com |
Stereoselective Hydrogenation (e.g., Crabtree hydrogenation)
Stereoselective hydrogenation is another powerful method to control the stereochemistry of the reduction product. Crabtree's catalyst, an organoiridium compound, is particularly known for its ability to perform directed hydrogenations. wikipedia.org The presence of a directing group, such as a hydroxyl group, on the substrate can guide the catalyst to deliver hydrogen from a specific face of the molecule, resulting in high diastereoselectivity. wikipedia.org
While homogeneous catalysts like Crabtree's can be highly effective, they may show low reactivity towards sterically hindered olefins. nih.gov In such cases, heterogeneous catalysts, such as bimetallic alloys, have been developed. For instance, a Pt-Ni bimetallic catalyst has shown success in the diastereoselective hydrogenation of sterically bulky tetrasubstituted olefins by utilizing the oxophilic nature of nickel to adsorb a directing hydroxyl group. nih.gov
Oxidation Reactions
The cyclohexyl ring of this compound can undergo oxidation to form aromatic compounds, a transformation of significant interest.
Further Oxidation to 4-Hydroxybenzoic Acid
This compound can be a precursor to 4-hydroxybenzoic acid, a valuable monomer for liquid crystal polymers and other materials. This transformation involves the aromatization of the cyclohexane (B81311) ring. The related compound, 4-oxocyclohexanecarboxylic acid, has been shown to be a direct substrate for this aromatization process. nih.gov
Enzymatic Aromatization Pathways
The conversion of non-aromatic cyclic compounds to aromatic systems can be efficiently catalyzed by enzymes. wikipedia.org In the context of cyclohexanecarboxylic acid derivatives, specific enzymatic pathways have been elucidated. For example, in Corynebacterium cyclohexanicum, the aromatization of 4-oxocyclohexanecarboxylic acid to 4-hydroxybenzoic acid is catalyzed by two distinct desaturase enzymes. nih.gov
Desaturase I converts 4-oxocyclohexanecarboxylic acid to (+)-4-oxocyclohex-2-enecarboxylic acid. Subsequently, desaturase II catalyzes the aromatization of this intermediate to the final product, 4-hydroxybenzoic acid. nih.gov This enzymatic process is presumed to proceed through an unstable intermediate, 4-oxocyclohex-2,5-dienecarboxylic acid, which then spontaneously isomerizes. nih.gov Aromatase enzymes, a class of cytochrome P-450 enzymes, are well-known for catalyzing the aromatization of androgens to estrogens in biological systems, highlighting the prevalence of such enzymatic transformations. nih.gov
Table 2: Enzymes in the Aromatization of 4-oxocyclohexanecarboxylic acid
| Enzyme | Substrate | Product | Organism |
| Desaturase I | 4-oxocyclohexanecarboxylic acid | (+)-4-oxocyclohex-2-enecarboxylic acid | Corynebacterium cyclohexanicum nih.gov |
| Desaturase II | (+)-4-oxocyclohex-2-enecarboxylic acid | 4-hydroxybenzoic acid | Corynebacterium cyclohexanicum nih.gov |
Substitution Reactions
Substitution reactions involving this compound can be directed at either the carboxylic acid derivative or the α-position to the ketone.
Substitution of the Carboxylic Acid Group
The ester functional group of this compound can undergo nucleophilic acyl substitution, allowing for its conversion into other carboxylic acid derivatives. libretexts.org This type of reaction involves the addition of a nucleophile to the carbonyl carbon of the ester, followed by the elimination of the methoxy (B1213986) group. libretexts.org
One of the most common transformations is the conversion to amides through a process called aminolysis. libretexts.org This can be achieved by reacting the ester with ammonia (B1221849) or a primary or secondary amine. youtube.comyoutube.com The reaction may require heat to proceed efficiently. youtube.com The general mechanism involves nucleophilic attack by the amine on the ester carbonyl, forming a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) leaving group to form the amide. youtube.com
For instance, the reaction of this compound with an amine (R'NH₂) would yield the corresponding N-substituted 4-oxocyclohexanecarboxamide. The reactivity of the ester towards aminolysis is lower than that of acid chlorides or anhydrides. libretexts.orgyoutube.com
| Reactant | Product | Reagents and Conditions |
| This compound | 4-Oxocyclohexanecarboxamide | Ammonia (NH₃), Heat |
| This compound | N-Alkyl-4-oxocyclohexanecarboxamide | Primary Amine (RNH₂), Heat |
| This compound | N,N-Dialkyl-4-oxocyclohexanecarboxamide | Secondary Amine (R₂NH), Heat |
This table illustrates the general transformation of the ester group into various amides.
Alkylation Reactions (e.g., with alkyl halides)
Alkylation of this compound occurs at the α-carbon adjacent to the ketone carbonyl. This reaction proceeds through the formation of an enolate ion, which then acts as a nucleophile. fiveable.melibretexts.org Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are typically used to deprotonate the α-carbon, forming the enolate. fiveable.melibretexts.org
The resulting enolate is a powerful nucleophile that can react with an electrophile, such as an alkyl halide, in an SN2 reaction. libretexts.orgpressbooks.pub This results in the formation of a new carbon-carbon bond at the α-position. fiveable.me For example, reaction of the enolate of this compound with an alkyl halide (R-X) would yield Methyl 2-alkyl-4-oxocyclohexanecarboxylate. libretexts.orgpressbooks.pub
The choice of base and reaction conditions can influence the regioselectivity of enolate formation if there are two different α-carbons. fiveable.me In the case of this compound, the two α-carbons to the ketone are equivalent.
| Reagents | Intermediate | Product |
| 1. LDA | Enolate | Methyl 2-alkyl-4-oxocyclohexanecarboxylate |
| 2. Alkyl Halide (R-X) |
This table outlines the key steps and intermediates in the alkylation of this compound.
Condensation and Cyclization Reactions
The ketone carbonyl group of this compound is a key site for condensation and cyclization reactions.
Formation of Cyanohydrins and Subsequent Dehydration
The ketone carbonyl of this compound can react with hydrogen cyanide (HCN) to form a cyanohydrin. This reaction involves the nucleophilic addition of the cyanide ion to the carbonyl carbon. The resulting cyanohydrin can then be dehydrated, typically by treatment with an acid catalyst, to yield an α,β-unsaturated nitrile.
Michael Additions
While this compound itself is not a typical Michael acceptor, it can be converted into one. Dehydration of the cyanohydrin, as mentioned above, or other elimination reactions can introduce an α,β-unsaturation relative to a carbonyl or nitrile group, creating a Michael acceptor. nih.govnih.gov
A Michael acceptor is an α,β-unsaturated compound with an electron-withdrawing group, which makes the β-carbon electrophilic and susceptible to attack by nucleophiles in a conjugate addition, also known as a 1,4-addition. libretexts.orgwikipedia.orgwikipedia.org Nucleophiles that can act as Michael donors include enolates, amines, and Gilman reagents. wikipedia.orgmasterorganicchemistry.com The reaction results in the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position. wikipedia.orgmasterorganicchemistry.com
| Michael Acceptor (derived from this compound) | Michael Donor | Product of Michael Addition |
| α,β-unsaturated ketone | Gilman Reagent (R₂CuLi) | β-alkylated ketone |
| α,β-unsaturated ketone | Enolate | 1,5-dicarbonyl compound |
| α,β-unsaturated ketone | Amine (R₂NH) | β-amino ketone |
This table provides examples of Michael addition reactions using a derivative of this compound as the acceptor.
Reactions with Binucleophilic Reagents (e.g., hydroxylamine (B1172632), hydrazine)
The ketone carbonyl of this compound readily reacts with binucleophilic reagents, which contain two nucleophilic sites. arjonline.orgnih.gov
With hydroxylamine (NH₂OH), it forms an oxime. nih.govnih.gov Oximes are crystalline solids and are often used for the purification and characterization of carbonyl compounds. nih.gov The reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by dehydration. nih.gov
Similarly, reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., substituted hydrazines) yields a hydrazone. arjonline.org The synthesis of hydrazones is typically carried out by refluxing the ketone and the hydrazine derivative in a suitable solvent like ethanol. arjonline.orgresearchgate.net These reactions are important for creating heterocyclic compounds and have applications in various areas of chemical synthesis. arjonline.orgnih.gov
| Reagent | Product Type | General Product Structure |
| Hydroxylamine (NH₂OH) | Oxime | C=N-OH |
| Hydrazine (H₂NNH₂) | Hydrazone | C=N-NH₂ |
| Substituted Hydrazine (R-NHNH₂) | Substituted Hydrazone | C=N-NHR |
This table summarizes the reactions of the ketone group with common binucleophilic reagents.
Derivatization for Advanced Syntheses
The reactivity of both the ketone and ester functionalities of this compound allows for its elaboration into intricate polycyclic and spirocyclic systems. The following sections detail its application in the preparation of medicinally relevant compounds.
Preparation of Imidazobenzazepine Derivatives
This compound is a key intermediate in the synthesis of imidazobenzazepine derivatives, a class of compounds investigated for their potential as dual antagonists of histamine (B1213489) H1 and serotonin (B10506) 5-HT2A receptors. These antagonists are of interest for the treatment of sleep disorders.
The synthesis of these complex scaffolds involves a multi-step sequence where the cyclohexanone (B45756) ring of this compound serves as a foundational structural element. While specific, detailed reaction schemes starting directly from this compound are proprietary and not extensively published in open literature, the general synthetic strategy involves the construction of the fused imidazole (B134444) and azepine rings onto the cyclohexane framework. This typically includes reactions such as reductive amination to introduce a nitrogen-containing substituent at the 4-position, followed by a series of cyclization and aromatization reactions to form the final tricyclic imidazobenzazepine core.
The ester group of this compound can be maintained throughout the initial steps or can be modified at a later stage to introduce further diversity and to fine-tune the pharmacological properties of the final compounds. The versatility of this starting material makes it an attractive building block for the combinatorial synthesis of libraries of imidazobenzazepine derivatives for drug discovery programs.
Table 1: Key Intermediates and Reagents in Imidazobenzazepine Synthesis
| Compound/Reagent | Role in Synthesis |
| This compound | Starting material, provides the cyclohexane core. |
| Amines (e.g., substituted anilines) | React with the ketone for reductive amination. |
| Reagents for imidazole ring formation | e.g., amino acids, cyanides, or other C-N building blocks. |
| Reagents for azepine ring formation | Involves intramolecular cyclization strategies. |
Formation of Cyclofenil (B1669405) Derivatives
This compound is a suitable precursor for the synthesis of cyclofenil derivatives. Cyclofenil is a selective estrogen receptor modulator (SERM), and its derivatives are explored for various therapeutic applications, including as imaging agents for estrogen receptors in breast cancer. organic-chemistry.org The synthesis of cyclofenil derivatives from this compound can be achieved through a McMurry coupling reaction. organic-chemistry.org
The McMurry reaction is a reductive coupling of two carbonyl groups to form an alkene, using a low-valent titanium reagent, typically generated in situ from TiCl₃ or TiCl₄ and a reducing agent like LiAlH₄ or zinc dust. nih.govnih.gov In the synthesis of cyclofenil derivatives, a cross-McMurry reaction is employed between this compound and a substituted benzophenone, such as 4,4'-dihydroxybenzophenone. organic-chemistry.org
The reaction proceeds by the reductive coupling of the ketone on the cyclohexane ring with the ketone of the benzophenone, yielding a diaryl-substituted alkene. The ester group on the cyclohexane ring remains intact during this transformation, providing a handle for further modifications. organic-chemistry.org This synthetic strategy allows for the generation of a variety of cyclofenil analogues by using different substituted benzophenones or by subsequent chemical transformations of the ester group.
Table 2: Typical McMurry Coupling Reaction for Cyclofenil Derivative Synthesis
| Parameter | Description |
| Starting Materials | This compound, 4,4'-Dihydroxybenzophenone |
| Key Reagent | Low-valent titanium (e.g., from TiCl₄/Zn) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Type | Reductive cross-coupling (McMurry Reaction) |
| Product | Cyclofenil derivative with a 4-methoxycarbonylcyclohexylidene moiety |
Synthesis of Tetraoxane (B8471865) Antimalarials
This compound can serve as a precursor for the synthesis of 1,2,4,5-tetraoxane derivatives, which are a class of potent antimalarial agents. These synthetic endoperoxides are designed to be more stable and have better pharmacokinetic profiles than the natural product artemisinin (B1665778) and its derivatives.
The synthesis of tetraoxanes from cyclohexanone derivatives generally involves a few key steps. First, the ketone is converted into a dihydroperoxide. This can be achieved by reacting the ketone with hydrogen peroxide under acidic conditions. Subsequently, the dihydroperoxide is condensed with another ketone, often an adamantanone derivative, in the presence of a catalyst such as Re₂O₇. This condensation step leads to the formation of the characteristic 1,2,4,5-tetraoxane ring.
In the case of this compound, the ketone functionality would be transformed into the dihydroperoxide, and the resulting intermediate would then be reacted with a suitable ketone to form the spiro-tetraoxane structure. The methyl ester group can be carried through the synthesis and can be used to modulate the physicochemical properties, such as solubility and bioavailability, of the final antimalarial compound. The presence of the ester group allows for the creation of a library of tetraoxane derivatives with varying properties.
Table 3: General Synthetic Scheme for Tetraoxane Antimalarials
| Step | Transformation | Key Reagents |
| 1 | Dihydroperoxide Formation | This compound, Hydrogen Peroxide, Acid catalyst |
| 2 | Tetraoxane Ring Formation | Dihydroperoxide intermediate, Ketone (e.g., 2-adamantanone), Re₂O₇ |
| 3 | Optional: Ester Modification | Hydrolysis, amidation, or reduction of the methyl ester |
Methyl 4 Oxocyclohexanecarboxylate As a Synthetic Intermediate
Applications in Pharmaceutical Synthesis
The strategic importance of Methyl 4-oxocyclohexanecarboxylate (B1232831) is evident in its application in the development of drugs targeting a range of conditions, from metabolic disorders to sleep-related issues and beyond.
Methyl 4-oxocyclohexanecarboxylate, or its ethyl ester equivalent, is a key starting material in the synthesis of Neuropeptide Y (NPY) antagonists, which are under investigation for the treatment of obesity. NPY is a potent appetite stimulant in the central nervous system, and blocking its action is a therapeutic strategy to reduce food intake.
The synthesis of these antagonists often involves a convergent approach where the cyclohexane (B81311) ring of a 4-oxocyclohexanecarboxylate derivative forms a core part of the final molecule. For instance, the coupling reaction of ethyl 4-oxocyclohexanecarboxylate with a lithiated isonicotinamide derivative is a critical step in forming a spiro-lactone carboxylic acid intermediate. This intermediate is then further elaborated to yield the final NPY antagonist. While this synthesis can produce a mixture of cis and trans isomers, further developments have focused on stereoselective methods to favor the desired biologically active isomer.
Table 1: Key Intermediates in Neuropeptide Y Antagonist Synthesis
| Precursor | Intermediate | Target Compound Class |
|---|---|---|
| Ethyl 4-oxocyclohexanecarboxylate | Spiro-lactone carboxylic acid | Neuropeptide Y Antagonists |
This compound is utilized as an intermediate in the preparation of imidazobenzazepine derivatives. ambeed.comnih.govnih.gov These compounds have been identified as potent dual antagonists of the histamine (B1213489) H1 and serotonin (B10506) 5-HT2A receptors, a profile that is considered beneficial for the treatment of sleep disorders. ambeed.comnih.govnih.gov The rationale behind this dual antagonism is that blocking H1 receptors induces sleep, while blocking 5-HT2A receptors can improve sleep quality and duration. The synthesis of these complex molecules leverages the reactivity of this compound to construct the core structure of the imidazobenzazepine scaffold.
Table 2: Role of this compound in Imidazobenzazepine Synthesis
| Starting Material | Synthetic Target | Therapeutic Application |
|---|
The closely related compound, ethyl 4-oxocyclohexane-1-carboxylate, is a key starting material in a novel synthetic route for Tranexamic acid. mdpi.commdpi.com Tranexamic acid is an antifibrinolytic agent used to treat or prevent excessive blood loss. This synthetic pathway involves the conversion of the keto-ester into its cyanohydrin, followed by dehydration to yield an unsaturated cyano-ester. mdpi.commdpi.com
Subsequent saponification, reductive amination, and catalytic hydrogenation lead to a mixture of isomers of 4-aminomethylcyclohexane-1-carboxylic acid. mdpi.commdpi.com The desired trans-isomer, which is the active pharmaceutical ingredient Tranexamic acid, is then isolated and purified. mdpi.commdpi.com This process is noted for using readily available reagents and proceeding under mild conditions. mdpi.commdpi.com
Table 3: Synthetic Pathway to Tranexamic Acid
| Starting Material | Key Intermediates | Final Product |
|---|---|---|
| Ethyl 4-oxocyclohexane-1-carboxylate | Ethyl 4-cyanocyclohex-3-ene-1-carboxylate | Tranexamic acid |
| 4-cyano-cyclohex-3-ene-1-carboxylic acid |
In the field of medical imaging, derivatives of this compound are used to synthesize radiolabeled compounds for Positron Emission Tomography (PET). Specifically, its ethyl ester counterpart is a precursor in the synthesis of carbon-11 labeled cyclofenil (B1669405) derivatives. researchgate.netnbinno.com These derivatives are being investigated as potential PET agents for imaging estrogen receptors (ERs) in breast cancer. researchgate.netnbinno.com
The synthesis involves multiple steps starting from ethyl 4-oxocyclohexanecarboxylate to create the precursor molecules. nbinno.com These precursors are then radiolabeled with carbon-11 via O-methylation using [11C]CH3OTf. researchgate.net The resulting radiotracers have shown potential for in-vivo imaging of ER-positive breast tumors, which can be crucial for diagnosis and monitoring treatment response. researchgate.net
Table 4: Synthesis of PET Imaging Agents from Cyclohexanone (B45756) Precursors
| Precursor | Labeling Agent | Target PET Agent | Application |
|---|
Applications in Agrochemical Synthesis
The structural motif of a substituted cyclohexane ring is present in numerous active ingredients for agrochemicals. This compound provides a versatile scaffold for the synthesis of various pesticides, including herbicides and fungicides. The ketone and ester functionalities can be independently or concurrently modified to introduce the desired pharmacophores for specific biological activity.
For instance, the cyclohexanone moiety can be transformed into oximes, hydrazones, or other heterocyclic systems, which are common features in many herbicidal compounds. The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing another point for molecular diversification. While specific, publicly detailed synthetic routes for commercial agrochemicals starting directly from this compound are often proprietary, the patent literature discloses the use of structurally similar cyclohexanone derivatives in the preparation of herbicidal and fungicidal agents. For example, certain patented methods describe the preparation of herbicide intermediates such as 3-(4,5-dihydro-3-isoxazolyl)-2-methyl-4-(methylsulfonyl) benzoic acid, which shares a core substituted ring structure. google.com Similarly, oxetane derivatives with fungicidal properties also feature cyclic ketone precursors in their synthesis. google.com
The general synthetic strategies employed in these cases often involve the reaction of the ketone with a hydroxylamine (B1172632) derivative to form an oxime, followed by further cyclization and functional group manipulation. The ester group of this compound can be carried through these transformations and then modified in the later stages of the synthesis to fine-tune the properties of the final product, such as its solubility and uptake by the target organism.
Table 1: Examples of Related Agrochemically Active Structural Motifs
| Agrochemical Class | Relevant Structural Motif | Potential Synthetic Connection to this compound |
| Herbicides | Substituted Phenylpyrazoles | The cyclohexanone ring can be a precursor to a pyrazole ring through condensation with a hydrazine (B178648) derivative. |
| Fungicides | Carboxamides | The methyl ester can be converted to a variety of amides, a common functional group in fungicides. |
| Plant Growth Regulators | Cyclohexane Carboxylic Acid Derivatives | The core structure of the intermediate is directly related to this class of compounds. google.com |
Applications in Polymer and Resin Production
This compound is a valuable monomer precursor in the production of specialty polymers and resins, particularly polyesters. Its ability to be converted to 1,4-cyclohexanedicarboxylic acid or its dimethyl ester, or to 1,4-cyclohexanedimethanol, allows for its incorporation into polymer backbones, imparting unique properties to the resulting materials.
One of the primary applications is in the synthesis of poly(alkylene trans-1,4-cyclohexanedicarboxylate)s. unibo.it In this process, this compound would first be converted to dimethyl 1,4-cyclohexanedicarboxylate through reduction of the ketone and subsequent esterification. This monomer can then undergo polycondensation with various diols (e.g., 1,4-butanediol) to produce polyesters. unibo.it These cycloaliphatic polyesters are known for their good thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in packaging, films, and fibers. mdpi.com
Furthermore, this compound can be a precursor for the synthesis of unsaturated polyester resins. mdpi.comgoogle.comresearchgate.net In this context, the corresponding diacid or diol derived from the starting material can be copolymerized with unsaturated dicarboxylic acids, such as maleic anhydride or fumaric acid. The resulting unsaturated polyester can then be dissolved in a reactive monomer like styrene and cured to form a rigid, cross-linked thermoset plastic. The incorporation of the cyclohexane ring from this compound can enhance the thermal and mechanical properties of the cured resin.
The transesterification of this compound with polyols is another route to polyester synthesis. organic-chemistry.org This process, often catalyzed by metal salts, allows for the direct incorporation of the cyclohexanedicarboxylate unit into the polymer chain.
Table 2: Polymer Applications of this compound Derivatives
| Polymer Type | Role of this compound Derivative | Key Properties of the Resulting Polymer |
| Poly(alkylene trans-1,4-cyclohexanedicarboxylate)s | Monomer (as dimethyl 1,4-cyclohexanedicarboxylate) | Thermal stability, mechanical strength, chemical resistance. unibo.itmdpi.com |
| Unsaturated Polyester Resins | Co-monomer (as 1,4-cyclohexanedicarboxylic acid or diol) | Enhanced thermal and mechanical properties of the cured resin. mdpi.comgoogle.comresearchgate.net |
| Specialty Polyesters | Monomer via transesterification | Tailorable properties based on the chosen polyol. organic-chemistry.org |
Role in Total Synthesis of Complex Natural Products and Drugs
The rigid, stereochemically-defined framework of the cyclohexane ring makes this compound an attractive starting material for the total synthesis of complex and biologically active molecules.
Compactin (ML-236B) and mevinolin (lovastatin) are potent inhibitors of HMG-CoA reductase and are widely used as cholesterol-lowering drugs. wiley-vch.de Their structures feature a complex, stereochemically rich hexahydronaphthalene ring system. While various total syntheses of these natural products have been reported, a common strategy involves the construction of a chiral cyclohexanone derivative as a key building block.
Although a direct, one-to-one utilization of this compound in the seminal total syntheses of compactin and mevinolin is not explicitly detailed in readily available literature, the synthesis of advanced precursors with the requisite stereochemistry often starts from related 4-substituted cyclohexanone structures. For instance, enantioselective approaches to the hexahydronaphthalene nucleus of compactin have been described starting from chiral cis-2-methyl-4-oxocyclohexane carboxylic acid, a closely related derivative. researchgate.net
The general synthetic logic involves using the ketone and ester functionalities of a molecule like this compound to introduce the necessary stereocenters and functional groups. This can be achieved through a variety of methods, including asymmetric reduction of the ketone, diastereoselective alkylation of the enolate, and manipulation of the ester group to build the side chain. The cyclohexane ring serves as a template upon which the rest of the molecule is constructed.
Chiral 1,3-disubstituted cyclohexanone derivatives are valuable building blocks in organic synthesis, serving as precursors for a variety of complex molecules, including pharmaceuticals and natural products. This compound, while being a 1,4-disubstituted system, can be chemically transformed into chiral 1,3-disubstituted cyclohexanones.
One approach involves the regioselective manipulation of the ketone and ester groups. For example, the ketone can be protected, followed by a reaction at the carbon alpha to the ester. Subsequent deprotection and further functionalization can lead to a 1,3-relationship between substituents.
More elegantly, biocatalytic methods have been developed for the synthesis of optically pure methyl 3-oxocyclohexanecarboxylates, which are 1,3-disubstituted systems. acs.org While this specific example starts from a different isomer, it highlights the utility of enzymatic transformations in accessing chiral cyclohexanone building blocks. Similar enzymatic resolutions or asymmetric reductions could potentially be applied to derivatives of this compound to generate chiral intermediates. For instance, the optical resolution of racemic cyclic ketone derivatives can be achieved through inclusion complexation with chiral host compounds. researchgate.net
The resulting chiral 1,3-substituted cyclohexanone building blocks can then be used in a variety of synthetic applications, including asymmetric synthesis and the construction of complex molecular architectures.
Mechanistic Investigations of Reactions Involving Methyl 4 Oxocyclohexanecarboxylate
Studies on Reaction Kinetics and Thermodynamics
Detailed kinetic and thermodynamic studies specifically on reactions involving methyl 4-oxocyclohexanecarboxylate (B1232831) are not extensively documented in publicly available literature. However, the principles of chemical kinetics and thermodynamics can be applied to understand the factors influencing the rates and equilibria of its characteristic reactions, such as Michael additions and intramolecular aldol (B89426) condensations.
Reaction kinetics, on the other hand, deals with the rate at which a reaction proceeds. The rate is influenced by factors such as the concentration of reactants, temperature, and the presence of a catalyst. In the context of reactions involving methyl 4-oxocyclohexanecarboxylate, the rate of enolate formation is a critical step. The acidity of the α-protons and the strength of the base used will significantly impact this rate. organicchemistrytutor.com For organocatalytic reactions, the catalyst concentration and its turnover frequency are key kinetic parameters. nih.gov
Table 1: General Factors Influencing Reaction Kinetics and Thermodynamics
| Factor | Influence on Kinetics (Rate) | Influence on Thermodynamics (Equilibrium) |
| Temperature | Generally increases the reaction rate. | Affects the equilibrium position based on the sign of ΔH. |
| Catalyst | Increases the rate by providing an alternative, lower-energy reaction pathway. | Does not affect the position of the equilibrium. |
| Solvent | Can influence reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states. | Can affect the equilibrium position by differential solvation of reactants and products. |
| Steric Hindrance | Can decrease the reaction rate by impeding the approach of reactants. | Can shift the equilibrium towards less sterically hindered products. |
While specific quantitative data for this compound is sparse, these general principles provide a qualitative framework for understanding its reactivity.
Elucidation of Reaction Mechanisms (e.g., Dehydration of Monoenamines)
The reactions of this compound often proceed through well-established mechanistic pathways, such as enamine and enolate intermediates. A key example is the formation and subsequent dehydration of monoenamines, which is a crucial step in many organocatalytic transformations. wikipedia.orgmasterorganicchemistry.com
The formation of an enamine typically involves the reaction of the ketone carbonyl group of this compound with a secondary amine, often in the presence of an acid catalyst. The mechanism proceeds through a carbinolamine intermediate, which then dehydrates to form the enamine. libretexts.orgyoutube.com The removal of water drives the equilibrium towards the enamine product. masterorganicchemistry.com
The dehydration of the carbinolamine intermediate is a critical step. Protonation of the hydroxyl group by the acid catalyst converts it into a good leaving group (water). Subsequent deprotonation at the α-carbon by a base (which can be the amine itself or another basic species in the reaction mixture) leads to the formation of the C=C double bond of the enamine. libretexts.org
Table 2: General Steps in the Dehydration of a Monoenamine Intermediate
| Step | Description |
| 1. Protonation | The hydroxyl group of the carbinolamine intermediate is protonated by an acid catalyst. |
| 2. Loss of Water | The protonated hydroxyl group departs as a water molecule, forming a carbocation or an iminium ion. |
| 3. Deprotonation | A base removes a proton from the α-carbon, leading to the formation of the enamine double bond. |
This enamine, being a nucleophile at the α-carbon, can then participate in various reactions, such as Michael additions or alkylations, which are fundamental to the construction of more complex molecular architectures. masterorganicchemistry.com
Investigation of Stereochemical Outcomes in Asymmetric Syntheses
The control of stereochemistry is a paramount goal in modern organic synthesis, and reactions involving this compound and its derivatives are no exception. The prochiral nature of the ketone and the potential for creating new stereocenters make it an interesting substrate for asymmetric catalysis.
In organocatalytic reactions, chiral catalysts, such as proline and its derivatives, are employed to create a chiral environment around the reacting species. nih.govorganic-chemistry.org This chiral environment influences the trajectory of the incoming electrophile, leading to the preferential formation of one enantiomer over the other. For instance, in the asymmetric synthesis of Wieland-Miescher ketone analogues, a chiral primary amine catalyst can be used to achieve high enantioselectivity. nih.govorganic-chemistry.org The catalyst forms a chiral enamine intermediate with the ketone, which then reacts in a stereocontrolled manner. ub.edu
The stereochemical outcome of a Michael addition to an α,β-unsaturated system derived from this compound can also be controlled. In these reactions, the chiral catalyst can activate the electrophile, the nucleophile, or both, directing the attack to one face of the molecule. nih.govrsc.org
Table 3: Factors Influencing Stereochemical Outcomes in Asymmetric Syntheses
| Factor | Influence on Stereochemistry |
| Chiral Catalyst | Creates a chiral environment, leading to the preferential formation of one enantiomer or diastereomer. |
| Substrate Structure | The steric and electronic properties of the substrate can influence the facial selectivity of the attack. |
| Reaction Conditions | Temperature, solvent, and additives can affect the stereochemical outcome by influencing the stability of transition states. |
| Mechanism | The specific reaction mechanism (e.g., enamine vs. enolate catalysis) can lead to different stereochemical predictions. |
The ability to predict and control the stereochemical outcome of these reactions is essential for the synthesis of complex, biologically active molecules.
Computational Chemistry Studies on Reaction Pathways and Intermediates
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. ub.edu These methods allow for the in-silico modeling of reaction pathways, transition states, and intermediates, providing insights that can be difficult to obtain through experimental means alone.
For reactions involving this compound, computational studies can be used to:
Determine the relative energies of different reaction pathways: This can help to predict the major product of a reaction.
Characterize the geometry and energy of transition states: This information is crucial for understanding the factors that control the reaction rate and selectivity. nih.gov
Investigate the role of catalysts: Computational models can elucidate how a catalyst interacts with the reactants to lower the activation energy and control the stereochemistry. ub.edu
Predict the effect of substituents: By modifying the structure of the reactants in the computational model, the effect of different functional groups on the reaction outcome can be explored.
For example, in the organocatalyzed synthesis of the Wieland-Miescher ketone, DFT calculations have been used to elucidate the role of the prolinamide catalyst and the acid co-catalyst in lowering the reaction barrier and determining the stereoselectivity. ub.edu Such studies can reveal the subtle non-covalent interactions within the catalytic pocket that are responsible for the high degree of stereocontrol.
Table 4: Applications of Computational Chemistry in Studying Reactions of this compound
| Application | Description |
| Mechanism Elucidation | Tracing the potential energy surface to identify the most likely reaction pathway. |
| Transition State Analysis | Calculating the activation energies to understand reaction kinetics and selectivity. |
| Catalyst Design | Modeling catalyst-substrate interactions to design more efficient and selective catalysts. |
| Stereochemical Prediction | Determining the relative energies of diastereomeric transition states to predict the stereochemical outcome. |
While specific computational studies focused solely on this compound are not abundant, the principles and methodologies are well-established and can be readily applied to gain a deeper understanding of its chemical behavior.
Advanced Spectroscopic and Analytical Characterization in Research on Methyl 4 Oxocyclohexanecarboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Methyl 4-oxocyclohexanecarboxylate (B1232831). Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of Methyl 4-oxocyclohexanecarboxylate exhibits distinct signals corresponding to the different types of protons in the molecule. The methoxy (B1213986) group (-OCH₃) protons typically appear as a sharp singlet, while the protons on the cyclohexane (B81311) ring give rise to more complex multiplets due to spin-spin coupling. The chemical shifts and coupling constants of these ring protons are particularly sensitive to their axial or equatorial orientation, providing crucial insights into the conformational equilibrium and stereochemistry of the molecule.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom. The carbonyl carbons of the ketone and ester groups are readily identifiable by their characteristic downfield chemical shifts. The chemical shifts of the cyclohexyl ring carbons further confirm the ring structure and can be used to distinguish between different stereoisomers.
Detailed ¹H and ¹³C NMR Data:
Below is a table summarizing typical NMR data for this compound. Note that exact chemical shifts can vary depending on the solvent and experimental conditions.
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹³C NMR | Chemical Shift (ppm) | Assignment | ||
| 3.68 | s | 3H | -OCH₃ | |
| 2.15 - 2.60 | m | 5H | Ring Protons | |
| 1.80 - 2.10 | m | 4H | Ring Protons | |
| 209.5 | C=O (Ketone) | |||
| 175.0 | C=O (Ester) | |||
| 51.5 | -OCH₃ | |||
| 40.5 | Ring Carbons | |||
| 28.5 | Ring Carbons |
Note: The assignments for the ring protons and carbons are approximate due to the complexity of the overlapping multiplets. Advanced 2D NMR techniques, such as COSY and HSQC, can be employed for unambiguous assignment.
The stereochemistry of substituted cyclohexanones like this compound can be further investigated by analyzing the coupling constants (J-values) between adjacent protons in the ¹H NMR spectrum. The magnitude of these coupling constants can help determine the dihedral angles between protons and thus the preferred conformation of the cyclohexane ring.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and investigating the fragmentation patterns of this compound. The molecular ion peak ([M]⁺) in the mass spectrum confirms the molecular weight of the compound to be 156.18 g/mol . nih.govbldpharm.com
Under electron ionization (EI), the molecule undergoes fragmentation, producing a characteristic pattern of fragment ions. The analysis of these fragments provides valuable structural information. Common fragmentation pathways for esters and ketones can be observed. libretexts.org For instance, cleavage adjacent to the carbonyl groups is a common fragmentation route. libretexts.orgyoutube.com The loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃) can lead to prominent fragment ions. The fragmentation of the cyclohexane ring can also produce a series of characteristic peaks.
Predicted Collision Cross Section Data:
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 157.08592 | 131.1 |
| [M+Na]⁺ | 179.06786 | 137.1 |
| [M-H]⁻ | 155.07136 | 134.3 |
| [M+NH₄]⁺ | 174.11246 | 151.9 |
| [M+K]⁺ | 195.04180 | 137.0 |
| [M+H-H₂O]⁺ | 139.07590 | 125.9 |
| [M+HCOO]⁻ | 201.07684 | 151.7 |
| [M+CH₃COO]⁻ | 215.09249 | 175.0 |
| [M+Na-2H]⁻ | 177.05331 | 135.1 |
| [M]⁺ | 156.07809 | 129.0 |
| [M]⁻ | 156.07919 | 129.0 |
Data obtained from PubChemLite. uni.lu
Chromatographic Techniques (GC, HPLC) for Purity and Isomeric Analysis
Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for separating its isomers. bldpharm.com
Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like this compound. japsonline.com When coupled with a mass spectrometer (GC-MS), it allows for the separation of the compound from any impurities, followed by their identification based on their mass spectra. nih.gov This is crucial for quality control and for monitoring the progress of chemical reactions. Different GC columns and temperature programs can be optimized to achieve the best separation of isomers.
High-Performance Liquid Chromatography (HPLC): HPLC provides a powerful alternative for purity assessment and isomeric separation, especially for less volatile or thermally sensitive compounds. bldpharm.com By using different stationary and mobile phases, HPLC methods can be developed to separate cis- and trans-isomers of this compound. Chiral HPLC, employing a chiral stationary phase, can be used to separate enantiomers if the compound is chiral.
X-ray Crystallography for Solid-State Structure Determination
Optical Rotation Dispersion (ORD) and Circular Dichroism (CD) for Enantiomeric Characterization
When this compound is prepared in an enantiomerically enriched or pure form, Optical Rotation Dispersion (ORD) and Circular Dichroism (CD) spectroscopy become vital for its characterization. These techniques measure the differential interaction of the molecule with left and right circularly polarized light.
Optical Rotation Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. The resulting ORD curve can be used to determine the specific rotation of the compound and can provide information about its absolute configuration through comparison with known compounds or by applying empirical rules such as the Octant Rule for ketones.
Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light. The CD spectrum of a chiral ketone like this compound will show a characteristic Cotton effect in the region of the n→π* transition of the carbonyl group. The sign and intensity of this Cotton effect are directly related to the stereochemistry of the molecule and can be used to determine its absolute configuration and enantiomeric purity.
Emerging Research Directions and Methodological Innovations
Development of Novel Catalytic Systems for Methyl 4-oxocyclohexanecarboxylate (B1232831) Transformations
The transformation of the ketone functionality in methyl 4-oxocyclohexanecarboxylate is a key strategy for the synthesis of a wide array of more complex molecules. The development of novel catalytic systems is paramount to achieving high selectivity and efficiency in these transformations. A significant area of focus is the catalytic hydrogenation of the keto group to yield cis- and trans-4-hydroxycyclohexanecarboxylates, which are valuable precursors for pharmaceuticals and polymers.
Research into the catalytic hydrogenation of related cyclohexanone (B45756) derivatives provides valuable insights. For instance, studies on the hydrogenation of p-cresol (B1678582) to 4-methyl-cyclohexanone have demonstrated the potential of palladium catalysts on various supports, such as γ-Al2O3, to achieve high conversion and selectivity under continuous flow conditions. neurips.cc The selectivity of these reactions is highly dependent on reaction parameters such as temperature, pressure, and catalyst surface properties, highlighting the intricate control that can be exerted through catalyst design. neurips.cc
Furthermore, the enantioselective reduction of the ketone in this compound is a critical area of development for accessing chiral building blocks. Asymmetric transfer hydrogenation using ruthenium catalysts has shown promise in the enantioselective preparation of related 4-hydroxy-2-cyclohexanone derivatives. This points towards the potential for developing similar highly selective catalytic systems for this compound, enabling the synthesis of specific stereoisomers with high optical purity.
Biocatalysis represents another frontier in the transformation of this compound. Enzymes, with their inherent high selectivity and ability to operate under mild conditions, offer a green alternative to traditional chemical catalysts. The use of enzymes for the enantio- and regioselective reduction of ketones is a well-established strategy in organic synthesis. nih.gov The application of biocatalytic systems to this compound could provide a highly efficient and environmentally benign route to valuable chiral hydroxy esters.
Table 1: Comparison of Catalytic Approaches for Cyclohexanone Derivatives
| Catalytic System | Transformation | Key Advantages | Potential Application to this compound |
|---|---|---|---|
| Palladium on γ-Al2O3 | Hydrogenation of p-cresol to 4-methyl-cyclohexanone | High conversion and selectivity, suitable for continuous flow. neurips.cc | Selective reduction of the ketone to a hydroxyl group. |
| Ruthenium-based catalysts | Asymmetric transfer hydrogenation of cyclohexenones | High enantioselectivity for producing chiral alcohols. | Enantioselective synthesis of cis- and trans-4-hydroxycyclohexanecarboxylates. |
| Enzymes (Biocatalysis) | Enantio- and regioselective ketone reductions | High selectivity, mild reaction conditions, environmentally friendly. nih.gov | Green and highly selective synthesis of chiral hydroxy esters. |
Flow Chemistry Approaches for Continuous Synthesis of this compound and its Derivatives
The inherent features of flow reactors, such as superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and smaller reactor volumes, contribute to a safer and more efficient process. nih.gov For exothermic or hazardous reactions, flow chemistry minimizes risks by reducing the volume of reactive material at any given time. neurips.cc
While specific literature on the continuous flow synthesis of this compound is still emerging, the principles and benefits are broadly applicable. For instance, the synthesis of this compound often involves reactions that can be significantly improved in a flow setup. A known batch synthesis involves the reaction of trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate with sodium chloride in DMF at reflux for an extended period. rsc.org A continuous flow process could potentially shorten the reaction time and improve efficiency through better temperature control and mixing.
Furthermore, the transformation of this compound into its derivatives, such as through hydrogenation or other catalytic processes, is well-suited for flow chemistry. Continuous flow systems allow for the straightforward integration of solid-supported catalysts, enabling their efficient use and easy separation from the product stream. This approach has been successfully demonstrated in the hydrogenation of related compounds, achieving high throughput and catalyst stability.
Table 2: Advantages of Flow Chemistry for Synthesis
| Parameter | Batch Chemistry | Flow Chemistry | Relevance to this compound Synthesis |
|---|---|---|---|
| Safety | Large volumes of reactants, potential for thermal runaway. | Small reaction volumes, improved heat dissipation, inherently safer. neurips.cc | Reduced risk when handling reagents and during exothermic reactions. |
| Process Control | Difficult to achieve uniform temperature and mixing. | Precise control over temperature, pressure, and residence time. nih.gov | Improved yield and selectivity in synthesis and transformations. |
| Scalability | Scaling up can be challenging and require process redesign. | Scalable by running the system for longer periods or in parallel. neurips.cc | Facilitates seamless transition from laboratory to industrial production. |
| Integration | Multi-step processes often require isolation of intermediates. | Telescoping of reaction steps is more feasible. | Potential for a continuous process from starting materials to derivatives. |
Green Chemistry Principles in the Synthesis and Application of this compound
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact and enhance sustainability. The synthesis and application of this compound present numerous opportunities for the implementation of these principles, from the choice of starting materials to the efficiency of the chemical transformations.
The use of greener solvents and reagents is another key aspect. The industrial synthesis of related compounds like cyclohexanone has traditionally relied on harsh oxidants. Research into alternative, more environmentally benign oxidants, such as hydrogen peroxide (H2O2) in the presence of non-precious metal catalysts, offers a promising green route. nih.gov The only byproduct in such a reaction is water, representing a significant improvement over methods that generate toxic waste streams.
Biocatalysis , as mentioned earlier, aligns perfectly with the principles of green chemistry. Enzymes operate under mild conditions (temperature and pressure) in aqueous environments, reducing the energy consumption and the need for volatile organic solvents. nih.gov The high selectivity of enzymes can also eliminate the need for protecting groups, further simplifying the synthetic process and reducing waste. nih.gov The enzymatic synthesis or transformation of this compound is a highly attractive area for future research.
Finally, the use of renewable feedstocks is a long-term goal for sustainable chemical production. While the synthesis of this compound currently relies on petrochemical-based starting materials, future research may explore pathways from biomass-derived platform molecules, contributing to a more circular economy.
Integration of Machine Learning and AI in Predicting Reactivity and Optimizing Syntheses
Predicting Reactivity and Reaction Outcomes: Machine learning models can be trained on vast datasets of known chemical reactions to predict the outcome of new transformations. nih.govbohrium.com For this compound, this could involve predicting the regioselectivity and stereoselectivity of its reactions, such as the reduction of the ketone or additions to the carbonyl group. By analyzing the molecular features of the substrate, reagents, and catalysts, AI algorithms can learn the complex relationships that govern chemical reactivity. nih.gov This predictive power can save significant time and resources by prioritizing experiments that are most likely to succeed.
Discovering New Reactions and Catalysts: Beyond optimizing known reactions, machine learning is also being used to discover entirely new chemical transformations and catalysts. nih.gov By identifying patterns in chemical data that are not apparent to human chemists, AI can propose novel reaction pathways or catalyst structures. This could lead to the development of unprecedented methods for synthesizing derivatives of this compound with unique properties and applications.
Table 3: Potential Applications of AI/ML in the Chemistry of this compound
| Application Area | AI/ML Capability | Potential Impact on this compound |
|---|---|---|
| Reactivity Prediction | Predicting the major products and stereochemical outcomes of reactions. bohrium.com | Faster identification of successful reaction pathways for new derivatives. |
| Synthesis Optimization | Automated exploration of reaction conditions to maximize yield and purity. technologynetworks.comsesjournal.com | Development of more efficient and cost-effective manufacturing processes. |
| Catalyst Design | Predicting the performance of novel catalysts for specific transformations. | Discovery of highly selective and active catalysts for transformations like asymmetric hydrogenation. |
| Retrosynthesis | Proposing novel and efficient synthetic routes to target molecules. nih.gov | Designing innovative and practical syntheses for complex molecules derived from this compound. |
Q & A
Q. What spectroscopic and chromatographic methods are recommended for characterizing Methyl 4-oxocyclohexanecarboxylate and its derivatives?
To confirm structural integrity and purity, researchers should employ:
- 1H/13C NMR : Assign peaks based on substituent-induced shifts. For example, the ester carbonyl (δ ~173 ppm) and ketone (δ ~187 ppm) in derivatives are diagnostic .
- IR Spectroscopy : Identify carbonyl stretches (C=O ester: ~1720 cm⁻¹; ketone: ~1670 cm⁻¹) and nitro groups (NO2: ~1510–1340 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ions (e.g., m/z 436 for ethyl 3,5-bis[(4-nitrophenyl)methylene]-4-oxocyclohexanecarboxylate) .
- Gas Chromatography (GC) : Resolve reaction byproducts (e.g., methylcyclohexene isomers) using retention time comparisons .
Q. How is this compound utilized as a synthetic intermediate in multi-step reactions?
This compound serves as a precursor for:
- Heterocyclic Systems : In Friedländer condensations, it reacts with aminoketones to form quinolines under solvent-free organocatalytic conditions (e.g., binam-prolinamides, yielding >60% enantioselectivity) .
- Cytoprotective Agents : Derivatives like MCE-1 are synthesized via 12-step protocols, emphasizing its role in medicinal chemistry .
- Spirocyclic Ketals : Ethylene ketal formation (e.g., 1,4-dioxaspiro[4.5]decane-8-carboxylate) enables steric protection of the ketone group .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate steric hindrance in bulky substituent additions to this compound?
- Catalyst Design : Use bulky organocatalysts (e.g., binam-prolinamides) to enhance enantioselectivity in condensations with hindered aldehydes .
- Solvent-Free Protocols : Reduce steric clashes by eliminating solvent, as shown in Friedländer reactions requiring extended times (e.g., 72 hours for 4-(trimethylsilyloxy)cyclohexanone) .
- Temperature Control : Lower reaction temperatures (e.g., 0°C in ozonolysis steps) minimize side reactions in complex syntheses .
Q. What strategies address contradictory literature reports on the biological activity of this compound derivatives?
- Reproducibility Studies : Validate enzymatic assays (e.g., trans-4-hydroxycyclohexanecarboxylate dehydrogenase specificity) using standardized substrate concentrations and pH buffers .
- Meta-Analysis : Cross-reference NMR and bioactivity data across studies to identify inconsistencies in stereochemical assignments or impurity profiles .
- Computational Modeling : Predict binding affinities (e.g., docking studies for enzyme inhibition) to reconcile discrepancies between in vitro and in vivo results .
Q. How does stereochemistry influence the enzymatic conversion of this compound derivatives?
- Substrate Specificity : The enzyme trans-4-hydroxycyclohexanecarboxylate dehydrogenase exclusively oxidizes the trans-isomer, requiring rigorous diastereomer separation (e.g., chiral chromatography) for kinetic studies .
- Stereoelectronic Effects : Axial vs. equatorial substituents on the cyclohexane ring alter NAD+ cofactor binding, as shown in dehydrogenase assays (kcat/Km differences >10-fold) .
Methodological Recommendations
- Synthetic Protocols : Prioritize solvent-free or low-solvent conditions to enhance atom economy and reduce purification complexity .
- Analytical Workflows : Combine GC-MS for volatile byproduct analysis with LC-NMR for polar intermediates .
- Enzymatic Assays : Use stopped-flow kinetics to resolve transient intermediates in dehydrogenase-catalyzed oxidations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
